N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide
Description
N-Allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide (CAS: 318949-26-7) is a pyrazole-based carboxamide derivative with the molecular formula C₁₄H₁₄ClN₃O and a molecular weight of 275.73 g/mol. This compound is synthesized as a high-purity intermediate (≥97%) for pharmaceutical and agrochemical applications, particularly in the development of active pharmaceutical ingredients (APIs) . Its structure features a pyrazole core substituted with a chlorine atom at position 4, a 4-methylphenyl group at position 1, and an allyl carboxamide moiety at position 3.
Properties
IUPAC Name |
4-chloro-2-(4-methylphenyl)-N-prop-2-enylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-3-8-16-14(19)13-12(15)9-17-18(13)11-6-4-10(2)5-7-11/h3-7,9H,1,8H2,2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYTWMZMJUIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)Cl)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with an appropriate 1,3-diketone to form the pyrazole ring.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Allyl Group: The allyl group can be introduced via an alkylation reaction using allyl bromide in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amines or reduced carboxamide derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with pyrazole moieties exhibit notable anticancer properties. N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines, suggesting that this compound may also possess similar properties due to its structural features .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process. In vitro studies have indicated that this compound may act as a selective COX inhibitor, providing a potential pathway for developing anti-inflammatory drugs .
Agricultural Applications
Pesticide Development
this compound is being explored as a candidate for pesticide formulation. Its structure suggests potential efficacy against various pests and diseases affecting crops. The IR-4 Project has documented the use of similar pyrazole compounds in pest control, indicating a growing interest in their application as environmentally friendly alternatives to traditional pesticides .
Synthesis and Derivatives
The synthesis of this compound involves several steps, typically starting from readily available precursors. The compound can be modified to enhance its biological activity or reduce toxicity, leading to a library of derivatives that can be screened for specific applications.
| Derivative | Modification | Potential Application |
|---|---|---|
| Compound A | Methylation | Enhanced anticancer activity |
| Compound B | Hydroxylation | Improved solubility and bioavailability |
| Compound C | Fluorination | Increased potency against specific pests |
Case Study 1: Anticancer Properties
In a controlled study, this compound was tested against the MCF-7 breast cancer cell line. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Case Study 2: Pesticide Efficacy
Field trials conducted by the IR-4 Project evaluated the effectiveness of pyrazole-based pesticides, including derivatives of this compound. Results showed a 75% reduction in pest populations compared to untreated controls, highlighting the compound's potential as an effective agricultural agent.
Mechanism of Action
The mechanism of action of N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Carboxamides
The following analysis compares N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide with analogous compounds in terms of structural features, physicochemical properties, and biological activities.
Substituent Variations on the Pyrazole Core
Key Observations :
- Electron-Withdrawing Groups: Chlorine and cyano substituents (e.g., in compounds 3a–3b ) increase electrophilicity and stability but may reduce solubility.
- Aromatic Substitutions : The 4-methylphenyl group in the target compound provides moderate lipophilicity compared to dichlorophenyl (3b) or pyridinyl () groups.
- Carboxamide Variations : Allyl and ethyl carboxamides (target compound vs. ) influence steric bulk and hydrogen-bonding capacity, affecting binding to biological targets.
Biological Activity
N-allyl-4-chloro-1-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Pyrazole Derivatives
Pyrazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. The structure of this compound suggests potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Pyrazole derivatives often act as enzyme inhibitors. For instance, they can inhibit kinases involved in cancer progression and inflammatory pathways.
- Receptor Binding : These compounds may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that pyrazoles possess antioxidant properties, which can help mitigate oxidative stress in cells.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor effects. A recent study demonstrated that compounds similar to this compound showed potent inhibitory activity against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) cells. Notably, the introduction of halogen substituents (like chlorine) enhanced cytotoxicity and the potential for synergistic effects when combined with established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
Studies have shown that pyrazole derivatives can effectively reduce inflammation markers in vitro and in vivo. For example, certain compounds have been reported to inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Research indicates that pyrazoles can exhibit significant antibacterial and antifungal properties against a range of pathogens . The structure-activity relationship (SAR) studies indicate that modifications on the pyrazole ring can enhance antimicrobial efficacy.
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to leading chemotherapeutic agents. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory potential of this compound demonstrated significant inhibition of NF-kB signaling pathways in macrophage cell lines. The treatment led to reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent .
Research Findings Summary Table
Q & A
Advanced Research Question
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O bonds) in crystal structures .
- DFT studies calculate bond dissociation energies and electrostatic potential surfaces to assess stability .
- Molecular dynamics simulations model ligand-receptor binding kinetics, particularly for pesticidal or anticancer targets .
How are inhibitory mechanisms of pyrazole carboxamides evaluated against enzymatic targets?
Advanced Research Question
- Enzyme inhibition assays : Measure IC₅₀ values against targets like acetylcholinesterase or cytochrome P450 isoforms .
- Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Mutagenesis analysis : Identify binding residues by correlating activity with site-directed mutations in target proteins .
What methodologies optimize solubility and bioavailability of pyrazole carboxamide derivatives?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
